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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G-5555 (CAS: 1648863-90-4), a potent
and selective small molecule inhibitor of Group | p21-activated kinases (PAKs). This document
consolidates key data on its mechanism of action, biochemical and cellular activity,
pharmacokinetic properties, and its role in modulating critical signaling pathways implicated in

cancer.

Core Compound Information
Property Value Reference
CAS Number 1648863-90-4 [1][2]
Molecular Formula C25H25CIN60O3 [1]
Molecular Weight 492.96 g/mol [1]

Selective inhibitor of Group |

Mechanism of Action p2l-activated kinases (PAK1, [11[3]

PAK2, PAK3)

Biochemical and Cellular Activity

G-5555 is a high-affinity inhibitor of Group | PAKs, demonstrating significant potency and
selectivity. Its inhibitory activity has been characterized in various biochemical and cellular
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assays.

Table 2.1: In Vitro Inhibitory Activity of G-5555
Target Assay Type Value Reference
PAK1 Ki 3.7nM [1]14][5]
PAK2 Ki 11 nM [11[4][5]
PAK1 (pMEK) IC50 69 nM [2][6]
hERG Channel Inhibition at 10 uM <50% [21[7]

Table 2.2: Kinase Selectivity Profile of G-5555

G-5555 was tested against a panel of 235 kinases and demonstrated high selectivity for Group
| PAKs. Besides PAK1, PAK2, and PAK3, seven other kinases showed greater than 70%
inhibition.[2][4][5][6]

Kinase IC50 (nM) Reference
SIK2 9 [4]
KHS1 10 [4]
PAK2 11 [4]
MST4 20 [4]
YSK1 34 [4]
MST3 43 [4]
LCK 52 [4]

Pharmacokinetic Properties

Pharmacokinetic studies in animal models have demonstrated that G-5555 possesses
favorable properties for in vivo applications, including good oral bioavailability.
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Table 3.1: Pharmacokinetic Parameters of G-5555 in
Preclinical Models

Bioavail

. . Clearan  Half-life Referen
Species  Route Dose ability C
ce (CL) (t1/2) ce
(F)
24.2
Mouse
A 2 mg/kg - mL/min/k 53 min - [7]
(CD-1)
g (blood)
Mouse PO 25 mg/k 80% 30 uM-h [41[5][7]
m - - .
(CD-1) g/kg 0 M
3.4
Cynomol .
mL/min/k
gus - - 72% - - [7]
Monkey g
(plasma)

Signaling Pathways and Mechanism of Action

G-5555 exerts its effects by inhibiting the kinase activity of Group | PAKs. These kinases are
crucial downstream effectors of small GTPases like Racl and Cdc42 and play a significant role
in various cellular processes, including proliferation, survival, and migration.[3][7] One of the
key downstream targets of PAK1 is MEK1, which is involved in the MAPK/ERK signaling
cascade. G-5555 has been shown to inhibit the phosphorylation of MEK at serine 298.[2][3]
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Click to download full resolution via product page

G-5555 inhibits PAK1, preventing downstream phosphorylation of MEK1.
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Experimental Protocols and Methodologies

Detailed experimental protocols are often found in the supplementary materials of the cited
publications. Below is a generalized workflow for assessing the in vivo efficacy of G-5555 in a

xenograft model, based on the available literature.[2][5]

General In Vivo Efficacy Study Workflow
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Generalized workflow for a preclinical in vivo efficacy study of G-5555.
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Key Methodologies:

¢ Biochemical Assays: Kinase inhibition is typically measured using enzymatic assays that
quantify the phosphorylation of a substrate peptide by the target kinase in the presence of
varying concentrations of the inhibitor.

o Cellular Assays: The cellular potency of G-5555 is often determined by measuring the
inhibition of phosphorylation of a downstream target, such as MEK1 (S298), in cell lines like
EBCL1.[2] This can be assessed using techniques like Western blotting or high-content
imaging. Cell proliferation and apoptosis assays are also employed to evaluate the
phenotypic effects of G-5555 on cancer cell lines, particularly those with PAK1 amplification.

[3]

« In Vivo Xenograft Studies: Efficacy in animal models is commonly evaluated in xenograft
models where human tumor cells (e.g., H292 non-small cell lung cancer or PAK1-amplified
breast cancer cell lines) are implanted in immunocompromised mice.[2][3][5] Tumor growth
is monitored over time following oral administration of G-5555.

o Pharmacokinetic Analysis: To determine pharmacokinetic parameters, G-5555 is
administered to animals (e.g., mice, monkeys) via intravenous and oral routes.[7] Blood
samples are collected at various time points, and the concentration of the compound is
measured using methods like LC-MS/MS.

* hERG Liability Assessment: The potential for cardiac toxicity is assessed through patch-
clamp assays that measure the inhibition of the hERG potassium channel.[2][7]

Summary and Future Directions

G-5555 is a well-characterized, potent, and selective inhibitor of Group | PAKs with favorable
preclinical pharmacokinetic properties. Its ability to modulate the PAK signaling pathway makes
it a valuable tool for investigating the role of PAKs in cancer and other diseases. The
preferential sensitivity of PAK1-amplified breast cancer cell lines to G-5555 suggests a potential
therapeutic strategy for this patient population.[3] Further research may focus on elucidating
the full range of G-5555's effects on various tumor types, its potential in combination therapies,
and its progression toward clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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